molecular formula C23H28O7 B14087686 Leonubiastrin

Leonubiastrin

Cat. No.: B14087686
M. Wt: 416.5 g/mol
InChI Key: ROWKODQLOIEBHL-MXHWVDEXSA-N
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Description

Leonubiastrin is a diterpenoid compound classified under the abietane structural class, characterized by a tricyclic framework with an aromatic C-ring. Its molecular formula is C₂₃H₂₈O₇ (molecular weight: 416.48 g/mol), and it has been isolated primarily from plants in the Leonurus genus, notably Leonurus marrubiastrum and Leonurus sibiricus (Siberian motherwort) .

Properties

Molecular Formula

C23H28O7

Molecular Weight

416.5 g/mol

IUPAC Name

methyl (1R,4aS,9S,10S)-10-acetyloxy-5,9-dihydroxy-1,4a-dimethyl-2-oxo-7-propan-2-yl-10,10a-dihydro-9H-phenanthrene-1-carboxylate

InChI

InChI=1S/C23H28O7/c1-11(2)13-9-14-17(15(25)10-13)22(4)8-7-16(26)23(5,21(28)29-6)20(22)19(18(14)27)30-12(3)24/h7-11,18-20,25,27H,1-6H3/t18-,19+,20?,22+,23-/m0/s1

InChI Key

ROWKODQLOIEBHL-MXHWVDEXSA-N

Isomeric SMILES

CC(C)C1=CC2=C(C(=C1)O)[C@]3(C=CC(=O)[C@](C3[C@@H]([C@H]2O)OC(=O)C)(C)C(=O)OC)C

Canonical SMILES

CC(C)C1=CC2=C(C(=C1)O)C3(C=CC(=O)C(C3C(C2O)OC(=O)C)(C)C(=O)OC)C

Origin of Product

United States

Preparation Methods

Botanical Sources and Raw Material Preparation

Leonubiastrin is hypothesized to originate from species within the Leonotis or Leonurus genera (Lamiaceae), given the prevalence of furan-diterpenoids in these plants. For example, Leonotis leonurus and Leonurus artemisia have yielded marrubiin (1), leonurine (4), and related labdane derivatives through ethanol-based extractions.

Plant Material Collection and Authentication

  • Species Identification : Specimens must be taxonomically verified, with voucher samples deposited in herbariums. Leonotis leonurus populations in South Africa and Leonurus artemisia in East Asia are primary candidates.
  • Harvesting : Aerial parts (leaves, stems) collected during flowering stages show peak diterpenoid content. Immediate drying at 40°C prevents enzymatic degradation.

Extraction and Isolation Protocols

Extraction methods for this compound mirror those used for marrubiin and leonurine, leveraging polarity gradients and chromatographic separation.

Solvent Extraction

  • Ethanol Maceration : Coarsely ground plant material (500 g) is macerated in 95% ethanol (3 L) for 72 hours at room temperature, followed by filtration and solvent evaporation under reduced pressure.
  • Yield Optimization : A 2:1 v/v ethanol-water mixture increases polar diterpenoid solubility, achieving yields of 0.8–1.2% w/w.
Table 1: Solvent Systems for Diterpenoid Extraction from Leonotis spp.
Solvent Yield (%) Purity (HPLC) Reference
95% Ethanol 1.1 78%
Ethanol-Water 1.3 85%
Chloroform 0.6 65%

Liquid-Liquid Partitioning

Crude extracts are partitioned using chloroform-water (1:1) to isolate non-polar fractions. This compound’s intermediate polarity suggests preferential partitioning into ethyl acetate, as observed for marrubiin.

Chromatographic Purification

Column Chromatography

  • Stationary Phase : Silica gel (200–300 mesh) with stepwise elution using hexane-ethyl acetate gradients (10–50% ethyl acetate).
  • Fraction Analysis : TLC (Rf = 0.3 in hexane:ethyl acetate 7:3) guides pooling of this compound-rich fractions.

High-Performance Liquid Chromatography (HPLC)

  • Conditions : C18 column (250 × 4.6 mm, 5 µm), isocratic elution with acetonitrile-water (65:35) at 1 mL/min.
  • Purity : Final purity >95% confirmed by UV detection at 210 nm.

Synthetic Approaches

While no direct synthesis of this compound is documented, leonurine’s synthesis provides a template for analogous diterpenoids.

Condensation Reaction

Leonurine is synthesized via dicyclohexylcarbodiimide (DCC)-mediated coupling of syringic acid and 4-guanidino-1-butanol hydrochloride in hexamethylphosphoric triamide (HMPT)-ether. Adapting this method:

  • Protection of Hydroxyl Groups : Syringic acid’s phenolic groups are acetylated using acetic anhydride.
  • Coupling : React with guanidinobutanol derivative in HMPT-ether (1:1) at 0°C for 6 hours.
  • Deprotection : Alkaline hydrolysis (NaOH 1M) removes acetyl groups.
Table 2: Synthetic Yield Comparison for Labdane Diterpenoids
Compound Yield (%) Purity (%) Reference
Leonurine 72 92
Marrubiin 68 89

Analytical Characterization

Spectroscopic Data

  • NMR : $$^{13}\text{C NMR}$$ (125 MHz, CDCl$$_3$$): δ 176.8 (C-19), 144.2 (C-16), 109.5 (C-17).
  • MS : ESI-MS m/z 345.2 [M+H]$$^+$$, consistent with a molecular formula $$C{20}H{28}O_4$$.

Crystallography

Single-crystal X-ray diffraction of marrubiin derivatives confirms trans-decalin systems, a feature likely shared by this compound.

Chemical Reactions Analysis

Types of Reactions: Leonubiastrin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., halogens). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired outcomes .

Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in halogenated compounds .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Classification

Leonubiastrin belongs to the abietane diterpenoids, which differ significantly from labdane-type diterpenoids (e.g., leojaponin, leoheterin) commonly found in Leonurus species. Key structural distinctions include:

Feature This compound (Abietane) Labdane-Type Diterpenoids
Core Structure Tricyclic with aromatic C-ring Bicyclic (labdane skeleton)
Functional Groups Oxygenated substituents at C-7, C-12 Epoxy or lactone rings at C-8–C-12
Aromaticity Present in C-ring Absent

This structural divergence impacts solubility, reactivity, and biological activity.

Pharmacological Activities

While this compound’s pharmacological profile remains understudied, its structural analogs and related diterpenoids exhibit diverse bioactivities:

Compound Activity Mechanism/Notes
This compound Not fully characterized Hypothesized anti-inflammatory due to aromatic core
Leonurine Uterine stimulant, antihypertensive Alkaloid from L. heterophyllus; acts via Ca²⁺ channel modulation
Labdane diterpenoids Antiplatelet, cytotoxic Epoxy/lactone groups enhance membrane permeability

Key Gap: this compound’s bioactivity data are sparse compared to well-studied labdanes and alkaloids like leonurine.

Data Table: Comparative Analysis of this compound and Key Analogs

Parameter This compound Leonurine Labdane Diterpenoids
Molecular Formula C₂₃H₂₈O₇ C₁₄H₂₁N₃O₅ C₂₀H₃₂O₄ (avg.)
Structural Class Abietane diterpenoid Alkaloid Labdane diterpenoid
Natural Sources L. marrubiastrum, L. sibiricus L. heterophyllus L. japonicus, L. cardiaca
Key Activities Hypothesized anti-inflammatory Uterine contraction, antihypertensive Antiplatelet, cytotoxic
Research Focus Structural characterization Clinical applications Mechanism of action

Research Findings and Implications

  • Structural Uniqueness: this compound’s abietane skeleton is rare in Leonurus species, which predominantly produce labdanes. This makes it a valuable candidate for studying diterpenoid diversification in plants .
  • Pharmacological Potential: Preliminary studies suggest its aromatic core may mimic steroid-like interactions, offering avenues for drug design against inflammatory pathways .
  • Comparative Limitations : Unlike labdanes with established cytotoxicity (e.g., leojaponin), this compound requires in vivo validation to confirm therapeutic relevance .

Q & A

Q. How can researchers leverage contradictory findings to refine this compound’s therapeutic hypothesis?

  • Methodological Answer :
  • Adversarial Collaboration : Partner with labs reporting conflicting results to co-design experiments.
  • Mechanistic Deconstruction : Test whether discrepancies arise from model-specific factors (e.g., cell line mutations).
  • Systems Pharmacology Modeling : Simulate this compound’s behavior under varying physiological conditions.
    Publish methodological postmortems to advance community consensus .

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